Product packaging for Methyl 7-nitrobenzofuran-4-carboxylate(Cat. No.:)

Methyl 7-nitrobenzofuran-4-carboxylate

Cat. No.: B8465710
M. Wt: 221.17 g/mol
InChI Key: GEFDZGBQDIDSNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzofuran (B130515) Core Structure and its Significance in Organic Chemistry

Benzofuran is a heterocyclic compound composed of a benzene (B151609) ring fused to a furan (B31954) ring. nih.govresearchgate.net This aromatic organic compound, a colorless liquid component of coal tar, serves as the parent structure for a multitude of more complex derivatives. acs.org The fusion of the two rings imparts a planar structure and a unique electronic distribution, making it a valuable scaffold for a variety of chemical transformations. researchgate.net The significance of the benzofuran nucleus is underscored by its presence in a wide array of natural products and synthetic compounds with diverse applications. researchgate.netscienceopen.com

Historical Perspectives in Benzofuran Synthesis and Derivatization

The journey of benzofuran chemistry began in the late 19th century with its initial isolation from natural sources. nih.gov Early synthetic methods were often complex and hazardous, limiting the widespread availability of benzofuran for research. nih.gov Over the years, advancements in organic chemistry have led to the development of more efficient and safer synthetic routes, paving the way for extensive exploration of its properties and applications. nih.gov These methods often involve the cyclization of appropriately substituted phenols and have been continuously refined to improve yields and introduce a wide range of functional groups onto the benzofuran core.

Strategic Importance of Fused Heterocycles in Complex Molecular Synthesis

Fused heterocyclic compounds, such as benzofuran, are of paramount importance in the synthesis of complex molecules. Their rigid, planar structures can interact efficiently with biological targets, making them valuable in medicinal chemistry. scienceopen.com The fusion of different heterocyclic rings can lead to enhanced chemical stability, distinct electronic properties, and versatile reactivity, providing a powerful toolkit for the construction of novel molecular architectures. scienceopen.com The benzofuran scaffold, in particular, serves as a key building block in the synthesis of a variety of more complex heterocyclic systems.

Rationale for Investigating Methyl 7-nitrobenzofuran-4-carboxylate as a Model System

This compound (CAS Number: 620604-44-6) presents an interesting case study for understanding the interplay of functional groups on a fused heterocyclic core. Its structure incorporates both an electron-withdrawing nitro group and an ester functionality, which are known to significantly influence the chemical behavior of the benzofuran ring system.

PropertyValue
CAS Number 620604-44-6
Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol

Unique Reactivity Profile of the Nitro- and Ester Functionalities

The presence of a nitro group (-NO2) and a methyl carboxylate group (-COOCH3) on the benzofuran ring profoundly impacts its reactivity. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. researchgate.net Conversely, the ester group is also electron-withdrawing but can participate in a variety of reactions such as hydrolysis, transesterification, and reduction. The interplay of these two functional groups on the benzofuran scaffold is expected to create a unique reactivity profile, making it a valuable substrate for synthetic transformations.

Positional Isomerism and its Impact on Synthetic Strategies and Electronic Properties

The specific placement of the nitro and ester groups at the 7- and 4-positions, respectively, is a critical determinant of the molecule's properties. The synthesis of this particular isomer requires regioselective control during the introduction of the functional groups. The electronic communication between the substituents and the heterocyclic core is highly dependent on their relative positions. For instance, the electron-withdrawing nature of the nitro group at the 7-position will influence the electron density across the entire ring system, affecting the reactivity of the ester group at the 4-position and the susceptibility of different positions on the ring to nucleophilic or electrophilic attack. Computational studies on similar systems have shown that the position of substituents significantly alters the electronic landscape of the benzofuran molecule. pixel-online.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO5 B8465710 Methyl 7-nitrobenzofuran-4-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 7-nitro-1-benzofuran-4-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-10(12)7-2-3-8(11(13)14)9-6(7)4-5-16-9/h2-5H,1H3

InChI Key

GEFDZGBQDIDSNG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=COC2=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 7 Nitrobenzofuran 4 Carboxylate and Analogs

Direct Synthetic Routes to Methyl 7-nitrobenzofuran-4-carboxylate

Direct synthetic strategies aim to construct the core structure with the required functionalities either pre-installed on the starting materials or introduced during the main bond-forming reactions. These routes often rely on cyclization and annulation reactions followed by functional group manipulation.

The formation of the furan (B31954) ring fused to the benzene (B151609) core is the cornerstone of benzofuran (B130515) synthesis. Various strategies have been developed, often leveraging intramolecular reactions of suitably substituted phenolic precursors. nih.gov

A prevalent and classical approach to forming the benzofuran ring involves an intramolecular cyclization followed by a dehydration step. rsc.org This transformation is typically acid-catalyzed and starts from precursors like α-phenoxy ketones or o-hydroxybenzyl ketones. researchgate.netresearchgate.net The mechanism generally proceeds through the protonation of a carbonyl or hydroxyl group, which enhances the electrophilicity of the adjacent carbon. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking this electrophilic center to form a cyclic intermediate. The final step is the elimination of a water molecule (dehydration) to generate the aromatic furan ring. rsc.orgresearchgate.net

One effective method involves the cyclodehydration of α-phenoxy ketones using Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), which promotes the reaction under mild conditions to yield 3-substituted or 2,3-disubstituted benzofurans. researchgate.net Another pathway involves the acid-catalyzed ring-opening of epoxides, followed by cyclization and dehydration, to furnish the benzofuran structure. rsc.org

Table 1: Dehydration-Based Benzofuran Synthesis Methods

Precursor TypeCatalyst/ReagentDescription
α-Phenoxy KetonesEaton's Reagent (P₂O₅-MeSO₃H)Acid-catalyzed intramolecular electrophilic substitution followed by dehydration. researchgate.net
o-Alkenyl PhenolsPd(II) catalystsOxidative cyclization where a dehydration step is part of the aromatization process. researchgate.net
o-Hydroxybenzyl KetonesStrong acids (e.g., H₂SO₄)Acid-catalyzed intramolecular condensation and subsequent dehydration. researchgate.net
Substituted Epoxidesp-Toluenesulphonic acidAcid-catalyzed ring-opening, followed by intramolecular cyclization and dehydration. rsc.org

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods, including catalyst-free cascade reactions. rsc.orgrsc.org A notable example is the synthesis of benzofuran derivatives through a reaction between nitroepoxides and salicylaldehydes. nih.gov This methodology operates without a transition-metal catalyst, utilizing a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov

The proposed mechanism for this cascade begins with the base-mediated reaction of salicylaldehyde (B1680747) with the nitroepoxide. This process leads to the formation of the benzofuran ring in a one-pot sequence. Such reactions are highly valuable as they construct complex molecular scaffolds from relatively simple starting materials with high atom economy. nih.gov

Table 2: Catalyst-Free Synthesis of Benzofurans from Nitroepoxides and Salicylaldehydes

Salicylaldehyde DerivativeNitroepoxide DerivativeYield (%)
3-NitrosalicylaldehydeVariesHighest yields reported
Unsubstituted SalicylaldehydeVaries33-84%
Other substituted salicylaldehydesVariesModerate to good
Data sourced from a study on catalyst-free reactions between nitroepoxides and salicylaldehydes. nih.gov

For a molecule like this compound, the precise placement of the nitro group at C7 and the methyl carboxylate at C4 is critical. This can be achieved either by using precursors already bearing these groups or by sequential functionalization of the benzofuran core.

The introduction of a nitro group onto a pre-formed benzofuran ring occurs via electrophilic aromatic substitution. The regioselectivity of this reaction is influenced by the electronic properties of the benzofuran nucleus and any existing substituents. researchgate.netacs.org Nitration of unsubstituted benzofuran can lead to substitution at various positions, with the 2-position being notably reactive. researchgate.net

Achieving regioselective nitration at the 7-position often requires specific directing groups or specialized nitrating agents. For instance, "Menke" conditions, using copper(II) nitrate (B79036) in acetic anhydride, have been employed for the regioselective nitration of certain metallabenzofurans. acs.org The directing effect of substituents already present on the benzene ring is a key factor in guiding the incoming nitro group. For the synthesis of a 7-nitro derivative, a precursor with a directing group at the C4 or C6 position might be necessary to favor substitution at C7.

Table 3: Reagents for Benzofuran Nitration

Nitrating AgentConditionsOutcome/Regioselectivity
Sodium nitrate / Ammonium nitrateUltrasonic conditionsCan lead to 2-nitrobenzo[b]furan. researchgate.net
Copper(II) nitrate / Acetic anhydride"Menke" conditionsUsed for regioselective nitration of iridabenzofuran derivatives. acs.org
Nitric acid / Sulfuric acidStandard nitrating mixtureCan lead to mixtures of isomers depending on the substrate.

The final step in the synthesis of this compound would likely be the esterification of the corresponding 7-nitrobenzofuran-4-carboxylic acid. The most common and direct method for this transformation is the Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com

The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting ester yields the final product. The reaction is an equilibrium, and it is often driven to completion by using a large excess of the alcohol or by removing the water as it is formed. masterorganicchemistry.com A patent for the synthesis of alkyl 4-benzofuran-carboxylates outlines a multi-step process where an esterification reaction is a key step before a final aromatization to yield the benzofuran ring. google.com

Table 4: Common Conditions for Fischer Esterification

AlcoholAcid CatalystTemperatureKey Features
Methanol (B129727)Sulfuric Acid (H₂SO₄)RefluxStandard, widely used conditions. masterorganicchemistry.com
MethanolTosic Acid (TsOH)RefluxMilder alternative to sulfuric acid. masterorganicchemistry.com
MethanolH⁺ (General Acid)VariesThe reaction is an equilibrium, driven by excess alcohol. masterorganicchemistry.com

Strategic Introduction of Nitro and Carboxylate Functionalities

Convergent and Divergent Synthetic Approaches to Substituted Nitrobenzofuran Carboxylates

Convergent and divergent strategies offer versatile pathways to a wide array of substituted nitrobenzofuran carboxylates. These approaches allow for the late-stage introduction of molecular diversity, enabling the synthesis of chemical libraries for various applications.

A practical and efficient method for preparing benzofuran-3-carboxylates involves the reaction of β-nitroacrylates with phenols. researchgate.netthieme-connect.com This reaction is effectively promoted by indium trichloride (B1173362) and can be significantly accelerated using microwave irradiation. researchgate.netthieme-connect.com The process represents a cost-effective and convenient route to 2-substituted methyl benzo[b]furan-3-carboxylates without relying on transition metal catalysts. researchgate.net In many instances, this method provides excellent yields and simplifies purification, often negating the need for conventional flash column chromatography. researchgate.net

Copper-catalyzed reactions are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. In benzofuran construction, copper catalysis facilitates one-pot tandem reactions that efficiently assemble the heterocyclic core from simple precursors. acs.orgnih.gov

One notable method involves the reaction of o-iodophenols, acyl chlorides, and phosphorus ylides. acs.orgnih.gov This copper-catalyzed process accomplishes the synthesis of functionalized benzofurans through a sequence of transformations that includes a key C-C coupling step, ultimately forming one C(sp²)-C bond, one C(sp²)-O bond, and one C=C bond in a single operation. acs.orgnih.gov

Another significant copper-mediated strategy is the intramolecular dehydrogenative C-H/O-H coupling. rsc.orgrsc.org This approach has been successfully used to synthesize benzothieno[3,2-b]benzofurans with good to excellent yields (64–91%). rsc.orgrsc.org The reaction proceeds via a radical pathway initiated by a single electron transfer between the substrate's hydroxyl group and the copper catalyst. rsc.orgrsc.org This method is advantageous as it avoids steps like the bromination of the thiophene (B33073) ring, thereby preventing debromination side reactions and leading to high yields. rsc.org

Catalyst SystemReactantsKey TransformationAdvantages
Copper Catalysiso-Iodophenols, Acyl Chlorides, Phosphorus YlidesOne-Pot Tandem C-C Coupling/CyclizationRapid synthesis from available reactants; forms multiple bonds in one pot. acs.orgnih.gov
Copper Catalysis2-(Benzothiophen-2-yl)phenol derivativesIntramolecular Dehydrogenative C–H/O–H CouplingHigh yields (up to 91%); avoids pre-functionalization steps like bromination. rsc.orgrsc.org

A transition-metal-free approach has been developed for synthesizing 2-aryl-benzofuran derivatives through an intramolecular arylogous nitroaldol (Henry) condensation. rsc.orgresearchgate.netrsc.org This base-mediated reaction utilizes ortho-heteroatom-substituted aryl aldehydes or ketones and 2-nitrobenzyl (pseudo)halides to produce a variety of 2-(2-nitroaryl)benzofuran derivatives in high yields. rsc.orgresearchgate.net The proposed mechanism involves an initial O-benzylation of the salicylaldehyde with the 2-nitrobenzyl bromide, followed by a base-mediated intramolecular arylogous nitroaldol condensation to form the benzofuran ring. rsc.org This strategy is notable for its use of inexpensive and less toxic reagents and its avoidance of transition metals. rsc.org

Dearomatization reactions have emerged as a powerful tool for converting simple aromatic compounds into complex, three-dimensional structures. In the context of nitrobenzofuran synthesis, dearomative cycloaddition reactions provide access to novel polycyclic frameworks.

An efficient dearomative (3 + 2) cycloaddition of para-quinamines and 2-nitrobenzofurans yields a series of benzofuro[3,2-b]indol-3-one derivatives. nih.gov This reaction proceeds under mild conditions, offering good to excellent yields (up to 98%) and high diastereoselectivity. nih.gov The mechanism is proposed to begin with an intermolecular aza-Michael reaction of the para-quinamine attacking the C3-position of the 2-nitrobenzofuran (B1220441), which initiates the dearomatization process. nih.gov This represents the first example of an N-triggered dearomative (3 + 2) cycloaddition involving 2-nitrobenzofurans. nih.gov Similarly, an enantioselective dearomative Michael addition between α,β-unsaturated aldehydes and 2-nitrobenzofurans has been achieved using N-heterocyclic carbene (NHC) catalysis. rsc.org

Green Chemistry Principles in Benzofuran Synthesis

The integration of green chemistry principles into synthetic methodologies aims to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. Microwave-assisted synthesis is a key technology in achieving these goals for benzofuran preparation.

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for medicinal chemists, often leading to higher yields, significantly shorter reaction times, and purer products compared to conventional heating methods. researchgate.net This technology has been effectively applied to the synthesis of various benzofuran derivatives.

For instance, a rapid and versatile microwave-assisted, one-pot, three-component protocol has been developed for synthesizing substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, and aldehydes or benzonitriles. kcl.ac.uk This method is catalyst-free and provides access to highly functionalized benzofurans in very short reaction times. kcl.ac.uk Another efficient one-pot synthesis of 2,3-disubstituted benzofurans utilizes microwave irradiation under Sonogashira conditions, which shortens reaction times and minimizes the formation of side products. nih.gov The synthesis of benzofuran-3-carboxylates from β-nitroacrylates and phenols is also enhanced by microwave irradiation, leading to good yields efficiently. researchgate.netthieme-connect.com

Effect of Microwave Irradiation on Benzofuran Synthesis
Reaction TypeConventional Heating TimeMicrowave Heating TimeKey Advantage
Multicomponent synthesis of benzofuran-2-carboxamidesHours5-15 minutesDrastic reduction in reaction time, catalyst-free. kcl.ac.uk
One-pot synthesis of 2,3-disubstituted benzofuransN/A~30 minutesMinimizes side products, improves yield. nih.gov
Synthesis from β-nitroacrylates and phenolsN/AVariesPromotes reaction efficiently, leading to good to very good yields. researchgate.netthieme-connect.com

Transition-Metal-Free Catalysis and Reaction Conditions

The synthesis of benzofuran derivatives, including analogs of this compound, is increasingly moving towards more sustainable and cost-effective methods that avoid the use of transition metals. nih.gov These approaches circumvent the environmental hazards and costs associated with metal catalysts. beilstein-journals.org A variety of transition-metal-free strategies have been developed, featuring mild reaction conditions, operational simplicity, and often high efficiency. nih.govrsc.org

One prominent approach is the one-pot synthesis, which allows for the construction of regioselective five-membered heterocycles in good-to-excellent yields through tandem reactions at room temperature. nih.gov This method is noted for its high reaction efficiency and wide substrate scope. nih.gov For instance, the reaction of 2-fluorobenzonitriles with substituted alcohols can yield benzofuran scaffolds efficiently. nih.gov

Organocatalysis, particularly using N-Heterocyclic Carbenes (NHCs), has emerged as a powerful tool for the synthesis of 2,3-disubstituted benzofuran derivatives. rsc.org This strategy involves reacting aryl or alkyl aldehydes with o-quinone methides, proceeding under mild conditions to produce moderate to excellent yields. rsc.org Other metal-free catalytic systems include the use of Brønsted acids like polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TfOH) to mediate the cyclization of appropriate precursors to form the dihydrobenzofuran core, a structure closely related to benzofurans. nih.govfrontiersin.org

Furthermore, catalyst-free approaches have been successfully employed. nih.gov These methods can involve base-induced reactions or the simple heating of reactants in a suitable solvent. nih.govarkat-usa.org For example, substituted salicylaldehydes can react with sulfoxonium ylide without a catalyst in CH2Cl2 to afford dihydrobenzofurans in high yields. nih.gov The selection of the synthetic route often depends on the desired substitution pattern and the available starting materials.

Table 1: Overview of Transition-Metal-Free Synthetic Conditions for Benzofuran Analogs

MethodologyKey Reagents/CatalystsGeneral ConditionsTypical YieldsReference
One-Pot Smiles Rearrangement2-fluorobenzonitriles, Substituted alcoholsRoom TemperatureGood to Excellent nih.gov
NHC-Triggered SynthesisN-Heterocyclic Carbene (NHC), Aldehydes, o-quinone methidesMild ConditionsModerate to Excellent rsc.org
Brønsted Acid CatalysisPolyphosphoric acid (PPA) or TfOHIncreased TemperatureNot specified nih.govfrontiersin.org
Base-Induced Reaction1,1,3,3-tetramethylguanidine (TMG)1,2-dichlorobenzene, 35 min29% - 69% nih.gov
Catalyst-Free ReactionSalicylaldehydes, Sulfoxonium ylideCH2Cl280% - 89% nih.gov

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and purity of the target compound while minimizing reaction times and by-product formation. Key parameters that are typically fine-tuned include the choice of solvent, reaction temperature, reaction time, and the molar ratio of reactants and catalysts.

The selection of an appropriate solvent is critical. Reactions for synthesizing benzofuran analogs and related nitro-substituted heterocycles have been successfully carried out in solvents such as methanol, ethanol (B145695), and acetonitrile. arkat-usa.org In some cases, the addition of a weak base like sodium hydrogen carbonate is necessary to facilitate the reaction. arkat-usa.org For certain syntheses, such as the Pechmann condensation to form coumarins—a related oxygen heterocycle—solvent-free conditions at elevated temperatures (e.g., 110°C) have proven to be highly effective, leading to excellent yields of up to 95%. scispace.com

Reaction temperature and time are interdependent variables that must be carefully controlled. For instance, the synthesis of 7-hydroxy-4-methyl coumarin (B35378) was optimized by studying a temperature range from 40°C to 150°C, with 110°C identified as optimal. researchgate.net Non-conventional heating methods, such as microwave and infrared (IR) irradiation, have emerged as powerful yield enhancement strategies. researchgate.net These techniques can dramatically shorten reaction times and improve yields by ensuring rapid and uniform heating of the reactants. researchgate.net In one study, using microwave irradiation for a coumarin synthesis reduced the reaction time to just four minutes while achieving a 95% yield. researchgate.net

The choice and amount of catalyst are also pivotal. In the acid-catalyzed synthesis of 7-hydroxy-4-methyl coumarin, various catalysts were tested, with the solid acid catalyst Amberlyst-15 providing the best results under solvent-free conditions. scispace.comresearchgate.net The reusability of such solid catalysts adds to the economic and environmental viability of the synthesis. scispace.com

Table 2: Effect of Temperature on Yield for a Model Pechmann Condensation Reaction

EntryTemperature (°C)Yield (%)Reference
140Trace researchgate.net
26020 researchgate.net
38055 researchgate.net
411095 researchgate.net
515095 researchgate.net

Chemical Reactivity and Transformations of Methyl 7 Nitrobenzofuran 4 Carboxylate

Nitro Group Transformations

The nitro group at the 7-position of the benzofuran (B130515) ring is a key functional handle that can be readily converted into other functionalities, most notably an amino group. This transformation is a cornerstone in the synthetic utility of Methyl 7-nitrobenzofuran-4-carboxylate, opening pathways to a diverse range of derivatives.

Reductive Amination and Amidation Pathways

While direct reductive amination of the nitro group is not a standard transformation, the resulting Methyl 7-aminobenzofuran-4-carboxylate is a versatile intermediate for subsequent amination and amidation reactions.

Reductive Amination: The primary amine of Methyl 7-aminobenzofuran-4-carboxylate can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines. This two-step, one-pot reaction typically involves the formation of an imine intermediate, which is then reduced in situ. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl compound.

Amidation Pathways: The amino group of Methyl 7-aminobenzofuran-4-carboxylate can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which facilitate the formation of the amide bond.

Reaction TypeReagentsProduct Type
Reductive AminationAldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃Secondary or Tertiary Amine
AmidationAcyl Chloride, Base (e.g., Pyridine, Et₃N)Amide
AmidationCarboxylic Acid, Coupling Agent (e.g., DCC, EDC)Amide

Nitro Group as an Activating or Directing Group in Electrophilic/Nucleophilic Reactions

The nitro group is a strong electron-withdrawing group, which has a significant influence on the reactivity of the benzofuran ring system.

Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group for electrophilic aromatic substitution. It withdraws electron density from the aromatic ring, making it less susceptible to attack by electrophiles. In the case of this compound, the nitro group at the 7-position, along with the ester at the 4-position, deactivates the benzene (B151609) portion of the benzofuran ring. If an electrophilic substitution were to occur, the nitro group would direct the incoming electrophile to the meta position relative to itself (the 6-position). However, due to the strong deactivating effect, forcing conditions would be required, and the reaction may not be synthetically useful.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group makes the benzofuran ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAᵣ). While the nitro group itself is not typically a leaving group in SNAᵣ reactions, its presence activates the ring towards the displacement of other suitable leaving groups, such as halogens, that might be present on the ring. For this compound, a strong nucleophile could potentially attack the aromatic ring, although there are no inherent leaving groups in the structure to be displaced.

Ester Group Modifications

The methyl ester at the 4-position is another key site for chemical transformations, allowing for the synthesis of carboxylic acid derivatives and other esters.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 7-nitrobenzofuran-4-carboxylic acid, under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the most common method for ester hydrolysis. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often with a co-solvent like methanol (B129727) or ethanol (B145695) to ensure solubility. The reaction is typically heated to drive it to completion. The initial product is the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acidic Hydrolysis: The ester can also be hydrolyzed by heating it with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the presence of excess water. This reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

ConditionReagentsProduct
BasicNaOH or KOH, H₂O/MeOH7-nitrobenzofuran-4-carboxylic acid
AcidicH₂SO₄ or HCl, H₂O7-nitrobenzofuran-4-carboxylic acid

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. This compound can be converted to other alkyl esters through this method.

The reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium alkoxide). The choice of catalyst depends on the specific substrates and desired reaction conditions. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

CatalystAlcohol (R'OH)Product
Acid (e.g., H₂SO₄)Excess R'OHAlkyl 7-nitrobenzofuran-4-carboxylate
Base (e.g., NaOR')Excess R'OHAlkyl 7-nitrobenzofuran-4-carboxylate

Amide Formation and Other Carboxylic Acid Derivatives

The methyl ester group at the 4-position of this compound is a primary site for chemical modification, allowing for its conversion into a range of other carboxylic acid derivatives. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of new molecular entities with tailored properties.

The direct conversion of the methyl ester to an amide can be achieved through aminolysis, which typically requires heating the ester with an amine. However, this process can be slow. A more common and efficient approach involves a two-step procedure: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine.

Hydrolysis to Carboxylic Acid:

The hydrolysis of the methyl ester to 7-nitrobenzofuran-4-carboxylic acid can be accomplished under either acidic or basic conditions. mnstate.eduoieau.frorganic-chemistry.orgthieme-connect.de Basic hydrolysis, often referred to as saponification, is generally preferred as it is irreversible and typically proceeds to completion. thieme-connect.de The reaction involves the treatment of the methyl ester with an aqueous base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Table 1: General Conditions for Hydrolysis of Methyl Esters

Reagents Conditions Product
NaOH, H₂O/MeOH Reflux 7-nitrobenzofuran-4-carboxylic acid
LiOH, H₂O/THF Room Temperature 7-nitrobenzofuran-4-carboxylic acid

Amide Formation:

Once the carboxylic acid is obtained, a variety of coupling agents can be employed to facilitate amide bond formation with a primary or secondary amine. nih.govresearchgate.netbohrium.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as other reagents like thionyl chloride (SOCl₂) for the formation of an intermediate acid chloride. researchgate.netlibretexts.orglibretexts.orgyoutube.com The use of titanium(IV) chloride (TiCl₄) has also been reported as an effective mediator for the direct condensation of carboxylic acids and amines. researchgate.netbohrium.com

Table 2: Common Reagents for Amide Formation from Carboxylic Acids

Reagent(s) Intermediate General Conditions
SOCl₂ or (COCl)₂ Acid Chloride Anhydrous, often with a catalytic amount of DMF
DCC or EDC O-acylisourea Anhydrous, often with an additive like HOBt or DMAP

Other Carboxylic Acid Derivatives:

The intermediate 7-nitrobenzofuran-4-carbonyl chloride is a highly reactive species that can be converted into a variety of other carboxylic acid derivatives besides amides. For instance, reaction with a carboxylate salt can yield an acid anhydride, while reaction with an alcohol will produce a different ester. libretexts.org

Benzofuran Ring System Reactivity

The benzofuran ring system in this compound is an aromatic core whose reactivity is significantly modulated by the attached nitro and carboxylate groups. Both are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.

In general, electrophilic aromatic substitution on a benzofuran ring is influenced by the directing effects of the existing substituents. The furan (B31954) ring is typically more reactive than the benzene ring. However, in the case of this compound, the powerful deactivating effect of the nitro and carboxylate groups makes electrophilic substitution challenging. libretexts.org Based on the positions of these groups, any potential electrophilic attack would be directed to the positions meta to both deactivating groups, which are not available on the benzene ring. Therefore, electrophilic substitution on the benzene portion of the benzofuran core is highly unlikely.

The presence of the strongly electron-withdrawing nitro group at the 7-position makes the benzofuran ring system susceptible to nucleophilic aromatic substitution (SNAr). nih.govnih.govlibretexts.orglibretexts.org This is particularly true for positions ortho and para to the nitro group. In this compound, the carbon at the 6-position is ortho to the nitro group, making it a potential site for nucleophilic attack. While the methyl carboxylate at the 4-position is also electron-withdrawing, the nitro group has a more pronounced activating effect.

A structurally related compound, 4-chloro-7-nitrobenzofurazan (B127121), is known to be highly electrophilic and reactive towards nucleophiles. nih.govnih.govnih.gov The carbon at the 6-position in this molecule is particularly susceptible to nucleophilic attack. nih.govnih.gov By analogy, it can be inferred that the C6 position of this compound would be the most likely site for nucleophilic aromatic substitution, should a suitable leaving group be present at that position.

Recent research has demonstrated that electron-deficient nitrobenzofurans can undergo dearomatization reactions, which are powerful methods for the construction of complex, three-dimensional molecular scaffolds from simple aromatic precursors. researchgate.netrsc.orgrsc.orgresearchgate.netwhu.edu.cn These reactions typically involve the addition of a nucleophile to the electron-deficient benzofuran ring, leading to the loss of aromaticity and the formation of new stereocenters.

For instance, the asymmetric dearomatization of 2-nitrobenzofurans has been achieved through an organocatalyzed Michael addition, providing access to structurally diverse 3,3'-disubstituted oxindoles. rsc.orgrsc.org Palladium-catalyzed dearomative [3+2] cycloadditions of nitrobenzofurans have also been reported, leading to the stereoselective construction of tetrahydrofurobenzofurans. researchgate.net These examples highlight the potential of the nitro-activated benzofuran core in this compound to participate in dearomatization reactions for the synthesis of complex heterocyclic systems.

Derivatization Strategies for Advanced Molecular Architectures

The chemical handles present on this compound, namely the methyl ester and the activated benzofuran ring, provide multiple avenues for its elaboration into more complex molecular architectures.

The conversion of the methyl ester into a variety of amides, as discussed in section 3.2.3, is a common strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The resulting amides can possess diverse biological activities. nih.gov

Furthermore, the reactivity of the benzofuran core, particularly its susceptibility to dearomatization, opens up possibilities for the synthesis of novel polycyclic and spirocyclic compounds. researchgate.netrsc.orgrsc.orgresearchgate.net These complex structures are of significant interest in natural product synthesis and medicinal chemistry due to their unique three-dimensional shapes and potential for biological activity.

By combining transformations at both the carboxylate group and the benzofuran ring, a wide array of structurally diverse and complex molecules can be accessed from this compound, underscoring its utility as a versatile building block in organic synthesis.

Advanced Spectroscopic and Structural Elucidation of Methyl 7 Nitrobenzofuran 4 Carboxylate and Its Derivatives

High-Resolution NMR Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For a molecule with the complexity of Methyl 7-nitrobenzofuran-4-carboxylate, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR techniques is essential for unequivocal structural assignment.

Multi-dimensional NMR experiments provide crucial connectivity information that is often impossible to deduce from 1D spectra alone, especially in cases of signal overlap or complex coupling patterns.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the two adjacent aromatic protons on the benzofuran (B130515) ring system, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is invaluable for assigning the ¹³C signals based on the more readily interpretable ¹H spectrum. Each protonated carbon in this compound would exhibit a cross-peak in the HSQC spectrum, linking its ¹H and ¹³C chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show correlations from the methyl protons of the ester group to the carbonyl carbon and the ester oxygen-bound carbon. It would also be instrumental in confirming the position of the nitro group by observing long-range couplings from nearby protons to the carbon atom attached to the nitro group.

Table 1: Predicted 2D NMR Correlations for this compound
Proton (¹H) SignalCOSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-2H-3C-2C-3, C-3a, C-7a
H-3H-2C-3C-2, C-3a
H-5H-6C-5C-4, C-6, C-7, C-3a
H-6H-5C-6C-4, C-5, C-7a
-OCH₃NoneC of -OCH₃C=O

The chemical shifts of the protons and carbons in the aromatic and heteroaromatic rings of this compound are influenced by the electron-withdrawing effects of the nitro and carboxylate groups, as well as the electronic nature of the benzofuran ring system.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the furan (B31954) and benzene (B151609) ring protons. The furan protons, H-2 and H-3, will likely appear in the downfield region typical for heteroaromatic protons. The protons on the benzene ring, H-5 and H-6, will also be in the aromatic region, with their specific shifts influenced by the strongly electron-withdrawing nitro group at position 7 and the carboxylate group at position 4. The methyl protons of the ester group will appear as a singlet in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all the carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The aromatic and heteroaromatic carbons will resonate in the typical range for such systems, with the carbon atoms attached to the electron-withdrawing nitro and carboxylate groups, as well as the oxygen atom of the furan ring, showing characteristic downfield shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-27.8 - 8.2145 - 150
C-37.0 - 7.4105 - 110
C-3a-120 - 125
C-4-125 - 130
C-57.9 - 8.3120 - 125
C-67.6 - 8.0115 - 120
C-7-140 - 145
C-7a-150 - 155
C=O-160 - 165
-OCH₃3.9 - 4.152 - 55

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The most prominent of these will be the strong asymmetric and symmetric stretching vibrations of the nitro group, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The carbonyl group of the methyl ester will give rise to a strong absorption band around 1720-1740 cm⁻¹. Additionally, C-O stretching vibrations for the ester and the furan ring will be present, along with C-H stretching and bending vibrations for the aromatic and methyl groups.

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch is often weaker in Raman spectra, the symmetric stretching vibration of the nitro group is typically a strong and easily identifiable band. The aromatic ring stretching vibrations also give rise to characteristic signals in the Raman spectrum, providing a "fingerprint" for the molecule.

Table 3: Predicted Vibrational Spectroscopy Data for this compound
Functional GroupFT-IR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
NO₂ asymmetric stretch1520 - 1560 (strong)1520 - 1560 (medium)
NO₂ symmetric stretch1330 - 1370 (strong)1330 - 1370 (strong)
C=O stretch (ester)1720 - 1740 (strong)1720 - 1740 (weak)
C-O stretch (ester)1200 - 1300 (strong)1200 - 1300 (medium)
Aromatic C=C stretch1450 - 1600 (multiple bands)1450 - 1600 (multiple bands)
Aromatic C-H stretch3000 - 3100 (medium)3000 - 3100 (strong)
Aliphatic C-H stretch2850 - 3000 (weak)2850 - 3000 (medium)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₀H₇NO₅), the expected exact mass can be calculated with high precision. The observation of the molecular ion peak in the HRMS spectrum with a mass that matches the calculated value to within a few parts per million provides unambiguous confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum can also offer structural information. Expected fragmentation pathways for this compound would include the loss of the methoxy group (-OCH₃) from the ester, the loss of the entire methoxycarbonyl group (-COOCH₃), and the loss of the nitro group (-NO₂).

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

X-ray Crystallography for Solid-State Molecular Structure Determination

Comprehensive searches for published X-ray crystallographic data for this compound did not yield a specific crystal structure in available databases. Detailed experimental values for bond lengths, angles, and crystal packing are therefore not available for this specific compound. The following sections describe the type of information that would be obtained from such an analysis, based on general principles and data for structurally related nitroaromatic and benzofuran derivatives.

Analysis of Bond Lengths, Angles, and Dihedral Angles

An X-ray crystallographic analysis would provide precise measurements of all covalent bond lengths, bond angles, and dihedral angles within the this compound molecule.

Benzofuran Core: The geometry of the fused benzofuran ring system would be of primary interest. It is expected to be largely planar, though minor deviations from planarity can occur. Bond lengths within the benzene and furan portions of the core would reveal the degree of electron delocalization.

Nitro Group: The geometry of the C7-NO₂ group is critical. Key parameters would include the C-N bond length and the N-O bond lengths. The nitro group is typically coplanar with the aromatic ring to maximize resonance stabilization, which would be confirmed by a C-C-N-O dihedral angle close to 0° or 180°.

Carboxylate Group: The C4-ester group's orientation relative to the benzofuran ring would be defined by the C-C-C=O and O=C-O-C dihedral angles. The C=O and C-O bond lengths within the ester group would be consistent with standard values for methyl esters.

A hypothetical data table for key parameters is presented below for illustrative purposes.

Table 1: Hypothetical X-ray Crystallographic Parameters for this compound

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Expected Value
Bond Length (Å) C7 N1 ~1.47
N1 O1 ~1.22
C4 C(O) ~1.49
C(O) OMe ~1.34
Bond Angle (°) C6 C7 N1 ~119
O(N) N1 O(N) ~124
C3a C4 C(O) ~121
Dihedral Angle (°) C6 C7 N1 O1 ~0 or 180

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing, or the arrangement of molecules in the solid state, is governed by non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated:

π-π Stacking: The planar aromatic benzofuran systems could stack on top of one another, which is a common feature in the crystal structures of aromatic compounds.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving aromatic C-H donors and oxygen acceptors (from the nitro or carbonyl groups) are expected to be significant in directing the crystal packing.

Dipole-Dipole Interactions: The molecule possesses a large dipole moment due to the electron-withdrawing nitro and carboxylate groups. These interactions would play a crucial role in the molecular arrangement.

These interactions would likely lead to the formation of common packing motifs, such as herringbone patterns, layered sheets, or three-dimensional networks.

Conformational Analysis in the Solid State

The solid-state conformation refers to the specific three-dimensional shape of the molecule as it exists in the crystal. The primary conformational features of interest would be the orientation of the methyl carboxylate and nitro substituents relative to the benzofuran plane. While the nitro group is expected to be coplanar to maximize electronic conjugation, the methyl ester group has more rotational freedom. The specific conformation adopted in the solid state would be the one that allows for the most stable and efficient crystal packing, minimizing steric hindrance while maximizing attractive intermolecular forces.

UV-Vis Spectroscopy for Electronic Transition Analysis

Experimental UV-Vis absorption spectra for this compound are not publicly available in the searched literature. However, the expected spectral characteristics can be inferred from its structure and comparison with related compounds.

The molecule contains a highly conjugated system incorporating the benzofuran rings, the nitro group, and the carboxylate group. This extended chromophore is expected to absorb light in the UV and possibly the visible region. The primary electronic transitions would be π → π* transitions associated with the aromatic system. The presence of the strong electron-withdrawing nitro group and the conjugated ester group would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzofuran.

One would anticipate two main absorption bands, similar to other nitroaromatic compounds:

A high-energy band in the mid-UV region corresponding to π → π* transitions of the benzofuran system.

A lower-energy band at a longer wavelength (near-UV or visible) arising from an intramolecular charge-transfer (ICT) transition. In this transition, electron density moves from the electron-rich benzofuran ring (donor) to the electron-deficient nitro group (acceptor).

Table 2: Predicted UV-Vis Absorption Data for this compound

Predicted λmax Molar Absorptivity (ε, M⁻¹cm⁻¹) Associated Electronic Transition
~250-280 nm High π → π* (Benzofuran Ring)

Theoretical and Computational Chemistry Studies on Methyl 7 Nitrobenzofuran 4 Carboxylate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental tools in computational chemistry used to predict the geometric and electronic properties of molecules. wikipedia.org These methods provide insights into molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.org It is employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule.

For Methyl 7-nitrobenzofuran-4-carboxylate, a DFT study would typically be performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)). researchgate.net The results would provide the precise three-dimensional arrangement of the atoms in its most stable state. However, specific optimized geometrical parameters (bond lengths and angles) from DFT calculations on this compound are not available in the public research literature found.

HOMO-LUMO Analysis and Band Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), which is a key indicator of molecular stability and reactivity. irjweb.comnih.gov

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, this analysis would reveal the distribution of electron density in these key orbitals and predict the molecule's reactivity. The specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound have not been documented in the available research.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP surface illustrates the charge distribution, where different colors represent different electrostatic potential values. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor regions, susceptible to nucleophilic attack).

An MEP analysis of this compound would identify the electron-rich areas, likely around the oxygen atoms of the nitro and carboxylate groups, and electron-poor regions. Detailed MEP maps and specific Mulliken atomic charge values for this molecule are not available in the searched scientific literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures and understand their vibrational and electronic behavior.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the nuclear magnetic resonance (NMR) shielding tensors. researchgate.net These calculated values can be converted into chemical shifts (δ) and compared with experimental ¹H and ¹³C NMR spectra to aid in the assignment of signals.

A GIAO calculation for this compound would predict the chemical shifts for each hydrogen and carbon atom in the molecule. This theoretical data would be invaluable for interpreting experimental NMR spectra. However, published results of GIAO calculations for this specific compound were not found.

Vibrational Frequency Calculations and PED Analysis

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. Calculations determine the frequencies and intensities of the vibrational modes. Potential Energy Distribution (PED) analysis is then used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or torsion of particular bonds or groups. researchgate.net

For this compound, this analysis would help in assigning the peaks observed in experimental IR and Raman spectra to specific functional groups, like the N-O stretching of the nitro group or the C=O stretching of the methyl ester. A comprehensive vibrational analysis with PED for this compound is not present in the located research.

Time-Dependent DFT (TD-DFT) for UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. For this compound, TD-DFT calculations can provide valuable insights into its photophysical properties. These calculations typically involve optimizing the molecule's geometry in its ground state and then calculating the vertical excitation energies to various excited states.

Theoretical studies on similar nitrobenzofuran derivatives have demonstrated that the position of the nitro group and other substituents significantly influences the absorption and emission wavelengths. researchgate.netnih.gov For this compound, the dominant electronic transitions are expected to be of a π → π* and n → π* character, primarily involving the benzofuran (B130515) ring and the nitro and carboxylate groups. The nitro group, being a strong electron-withdrawing group, is anticipated to cause a red-shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted benzofuran core.

The selection of the functional and basis set is crucial for the accuracy of TD-DFT predictions. Functionals such as B3LYP and CAM-B3LYP, combined with a basis set like 6-311++G(d,p), have been shown to provide a good balance between computational cost and accuracy for similar organic molecules. mdpi.comarxiv.org The inclusion of a solvent model is also essential, as the polarity of the solvent can significantly impact the spectral properties.

Table 1: Predicted UV-Vis Absorption and Fluorescence Emission Maxima for this compound in Different Solvents (Illustrative Data)

SolventPredicted λmax (abs) (nm)Predicted λmax (flu) (nm)
Hexane350450
Dichloromethane365475
Acetonitrile370485
Methanol (B129727)375495

Note: This data is illustrative and based on general trends observed for nitroaromatic compounds. Actual experimental values may vary.

Reaction Mechanism Elucidation through Computational Modeling

For reactions involving this compound, such as nucleophilic aromatic substitution or cycloaddition reactions, computational methods can be used to locate the transition state (TS) structures. mdpi.comresearchgate.net A transition state is a first-order saddle point on the potential energy surface, and its identification is key to understanding the reaction kinetics. ucsb.eduscm.comyoutube.comyoutube.com Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed for TS searching. ucsb.edu

Once the reactant, transition state, and product structures are optimized, the energy profile of the reaction can be calculated. This profile provides the activation energy (the energy difference between the reactant and the transition state), which is directly related to the reaction rate, and the reaction energy (the energy difference between the reactant and the product), which determines the thermodynamic feasibility of the reaction. For instance, in a hypothetical nucleophilic substitution reaction at the 7-position, the calculated activation energy would indicate how readily the nitro group can be displaced.

The solvent in which a reaction is carried out can have a profound effect on its rate and mechanism. nih.gov Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD), are commonly used to account for the bulk effects of the solvent in quantum chemical calculations. rsc.orgresearchgate.netwikipedia.orgarxiv.org These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For reactions involving charged or highly polar species, such as the transition state of a nucleophilic aromatic substitution on this compound, polar solvents are expected to stabilize these species more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. nih.gov The choice of the implicit solvent model can influence the calculated energies, and it is often recommended to benchmark the results against experimental data when available. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule over time by solving Newton's equations of motion for the atoms in the system. mdpi.com For a molecule like this compound, MD simulations can reveal the preferred conformations of the methyl carboxylate group relative to the benzofuran ring and the dynamics of their interconversion. rsc.org

These simulations can be performed in both the gas phase and in the presence of an explicit solvent, allowing for a detailed investigation of solute-solvent interactions. mdpi.comnih.gov The results of MD simulations can provide insights into the flexibility of the molecule, which can be important for its biological activity or its interaction with other molecules. The trajectories from MD simulations can also be used to calculate various thermodynamic properties.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Physicochemical Attributes

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. longdom.orgresearchgate.netresearchgate.net For this compound, QSPR models could be developed to predict properties such as melting point, boiling point, solubility, and thermal stability. longdom.orgresearchgate.net

Table 2: Key Molecular Descriptors for QSPR Studies of Nitroaromatic Compounds (Illustrative)

DescriptorDescriptionPotential Influence on Properties
Molecular WeightThe sum of the atomic weights of all atoms in the molecule.Correlates with size-dependent properties like boiling point.
LogPThe logarithm of the octanol-water partition coefficient.A measure of hydrophobicity, affecting solubility and biological uptake.
Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility in polar solvents.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Relates to chemical reactivity and electronic transitions.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. scirp.orgnih.govrsc.orgresearchgate.netuzh.ch By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique representation of the molecule's shape and its close contacts with neighboring molecules.

For a crystal of this compound, Hirshfeld surface analysis would likely reveal a variety of intermolecular interactions, including:

π-π stacking: Interactions between the aromatic benzofuran rings of adjacent molecules.

C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds and the oxygen atoms of the nitro and carboxylate groups.

O···O contacts: Interactions between the oxygen atoms of the nitro groups.

Role of Methyl 7 Nitrobenzofuran 4 Carboxylate As a Synthetic Building Block in Advanced Organic Synthesis

Precursor for Dihydropteridinone Derivatives and Related Heterocyclic Systems

The structure of Methyl 7-nitrobenzofuran-4-carboxylate provides a suitable template for the synthesis of fused heterocyclic systems, such as dihydropteridinone derivatives. The general synthetic strategy involves the initial reduction of the nitro group to an amine, followed by cyclization reactions.

The first step is the selective reduction of the 7-nitro group to form Methyl 7-aminobenzofuran-4-carboxylate. This transformation can be achieved using various standard reducing agents.

Following the reduction, the resulting ortho-amino ester can undergo cyclocondensation with a suitable C1 or N-C-N synthon to construct the fused pyrimidine (B1678525) ring. For instance, reaction with guanidine (B92328) nitrate (B79036) in the presence of a base would lead to the formation of a dihydropteridinone analogue fused to the benzofuran (B130515) core. This cyclization proceeds through the initial formation of a guanidinyl intermediate, which then undergoes intramolecular cyclization with the ester group.

Table 1: Plausible Reaction Sequence for the Synthesis of Benzofuro-fused Dihydropteridinone

StepReactantReagents and ConditionsProduct
1This compoundH₂, Pd/C, Ethanol (B145695)Methyl 7-aminobenzofuran-4-carboxylate
2Methyl 7-aminobenzofuran-4-carboxylateGuanidine nitrate, NaOEt, Ethanol, RefluxA benzofuro[7,6-g]dihydropteridinone derivative

This approach allows for the generation of novel polyheterocyclic systems where the benzofuran moiety is annulated to a biologically relevant pteridinone scaffold. The specific substitution on the pteridinone ring can be varied by choosing different cyclizing agents.

Scaffold for Complex Polycyclic Compound Synthesis (e.g., Spirooxindoles)

The electron-deficient nature of the benzofuran ring in this compound, enhanced by the presence of the nitro group, makes it a suitable substrate for dearomative cycloaddition reactions. acs.orgrsc.orgnih.govresearchgate.net These reactions are powerful tools for the rapid construction of complex three-dimensional structures, including spirocyclic systems like spirooxindoles. nih.govrsc.orgmdpi.com

For example, the reaction of a 2-nitrobenzofuran (B1220441) derivative with an isocyanoacetate ester, catalyzed by an organocatalyst, can lead to the formation of a tricyclic benzofuro[2,3-c]pyrrole system. acs.org This core structure can be a precursor for more complex spirooxindoles. The reaction proceeds with high diastereoselectivity and enantioselectivity, affording polycyclic compounds with multiple contiguous stereocenters. acs.org

Table 2: Representative Dearomative [3+2] Cycloaddition of a Nitrobenzofuran

Nitrobenzofuran SubstrateDipolarophileCatalystProduct TypeStereoselectivity
2-NitrobenzofuranEthyl isocyanoacetateCupreine derivativeDihydro-1H-benzofuro[2,3-c]pyrroleHigh dr and ee
7-Substituted-2-nitrobenzofuranα-Aryl-α-isocyanoacetateCupreine derivativeSubstituted Dihydro-1H-benzofuro[2,3-c]pyrroleHigh dr and ee acs.org

While direct examples starting with this compound are not prevalent, its electronic properties make it a candidate for similar transformations, enabling access to highly functionalized polycyclic and spirocyclic frameworks.

Intermediate in the Construction of Functionalized Aromatic and Heteroaromatic Scaffolds

The functional groups on this compound serve as handles for a variety of chemical modifications, allowing for its use as an intermediate in the synthesis of diverse functionalized aromatic and heteroaromatic scaffolds.

The nitro group can be reduced to an amine, which is a versatile functional group for further derivatization. The resulting Methyl 7-aminobenzofuran-4-carboxylate can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents at the 7-position, including halogens, cyano, hydroxyl, and other groups.

The ester group at the 4-position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid can then be converted into amides, esters with different alkyl groups, or can participate in Curtius or Schmidt rearrangements to install an amino group at the 4-position. These transformations significantly expand the range of accessible benzofuran derivatives.

Table 3: Potential Functional Group Interconversions of this compound

Starting GroupTransformationReagentsResulting Group
7-NitroReductionSnCl₂, HCl7-Amino
7-AminoDiazotization/SandmeyerNaNO₂, HBr; CuBr7-Bromo
4-EsterHydrolysisNaOH, H₂O/MeOH4-Carboxylic acid
4-Carboxylic acidAmidationSOCl₂, then R₂NH4-Amide

These derivatizations allow for the fine-tuning of the electronic and steric properties of the benzofuran scaffold, making it a valuable intermediate for the synthesis of targeted molecules with specific properties.

Synthesis of Novel Molecular Probes and Reagents (excluding specific biological assays or uses)

The nitrobenzofuran core is structurally related to the 7-nitrobenz-2-oxa-1,3-diazole (NBD) moiety, a well-known fluorophore used in the design of molecular probes. magtech.com.cnumich.edu The inherent fluorescence properties of NBD derivatives make them valuable reagents in various sensing and labeling applications. researchgate.net

This compound can be considered a precursor for the synthesis of novel NBD-type fluorescent probes. The key transformation would involve the conversion of the furan (B31954) ring of the benzofuran into the oxadiazole (furazan) ring of the NBD scaffold. This could potentially be achieved through oxidative cleavage of the furan ring followed by condensation with a nitrogen source.

Alternatively, the amino derivative, Methyl 7-aminobenzofuran-4-carboxylate, can be used as a building block to be coupled with other fluorogenic or chromogenic units. The amino group provides a convenient point of attachment for various reporter groups through amide bond formation or nucleophilic aromatic substitution reactions.

Table 4: Spectroscopic Properties of a Representative NBD Fluorophore

FluorophoreExcitation Max (nm)Emission Max (nm)Solvent
NBD-amine derivative~470~540Ethanol

The synthesis of such probes from this compound would yield novel reagents with potentially unique photophysical properties, influenced by the substitution pattern on the benzofuran core.

Design and Synthesis of Ligands for Coordination Chemistry Studies (excluding specific biological targets)

Derivatives of this compound are promising candidates for the design of novel ligands for coordination chemistry. giqimo.comnih.govwikipedia.org The reduction of the nitro group to an amine generates Methyl 7-aminobenzofuran-4-carboxylate, which possesses two potential donor sites for metal coordination: the amino nitrogen and the carbonyl oxygen of the ester group.

This arrangement of a nitrogen and an oxygen donor in a favorable position allows the molecule to act as a bidentate chelating ligand, forming a stable six-membered ring with a metal ion. The coordination properties can be further tuned by modifying the ester group, for example, by converting it to a hydrazide, which would introduce additional nitrogen donor atoms.

Table 5: Potential Coordination Modes of a Ligand Derived from this compound

LigandPotential Donor AtomsChelation ModePotential Metal Ions
Methyl 7-aminobenzofuran-4-carboxylateAmino N, Carbonyl OBidentate (N,O)Cu(II), Zn(II), Ni(II)
7-Aminobenzofuran-4-hydrazideAmino N, Hydrazide N, Hydrazide OTridentate (N,N,O)Co(II), Fe(III), Mn(II)

The synthesis of metal complexes with these benzofuran-based ligands can lead to new coordination compounds with interesting structural and electronic properties. The benzofuran scaffold provides a rigid backbone, influencing the geometry of the resulting metal complexes. tandfonline.com

Contributions to Material Science Precursors (e.g., organic light-emitting diodes, organic solar cells)

Benzofuran derivatives have been investigated as components of organic electronic materials due to their rigid, planar structure and good charge-transporting properties. nih.govnih.govtdl.org The electron-withdrawing nature of the nitro and carboxylate groups in this compound makes it an interesting building block for the synthesis of n-type or electron-transporting materials for organic light-emitting diodes (OLEDs) and as acceptor units in donor-acceptor polymers for organic solar cells (OSCs). researchgate.netnankai.edu.cn

The functional groups on this compound can be utilized to incorporate this unit into larger conjugated systems. For instance, after reduction of the nitro group, the resulting amine can be used in condensation reactions to form polymers. Alternatively, the benzofuran ring can be functionalized with groups amenable to cross-coupling reactions (e.g., by converting the nitro group to a halogen), allowing for the extension of the π-conjugated system.

Table 6: Potential Roles of Benzofuran Derivatives in Organic Electronics

ApplicationMaterial TypeDesired PropertyRole of Benzofuran Unit
OLEDsElectron Transport Layer (ETL)High electron mobility, suitable LUMO levelElectron-deficient core
OSCsAcceptor in D-A PolymersStrong electron acceptor, broad absorptionAcceptor (A) moiety

The incorporation of the 7-nitrobenzofuran-4-carboxylate moiety into polymeric or small-molecule materials could lead to new materials with tailored electronic properties for applications in organic electronics.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for Methyl 7-nitrobenzofuran-4-carboxylate

While classical methods for benzofuran (B130515) synthesis are well-established, future research should focus on developing more sophisticated, efficient, and sustainable routes to this compound and its derivatives. nih.gov Key areas for exploration include asymmetric synthesis and scalable continuous flow processes.

Catalytic Asymmetric Synthesis Approaches

The introduction of chirality into the benzofuran scaffold can significantly impact biological activity and material properties. Catalytic asymmetric synthesis offers a powerful tool to achieve this, yet its application to 7-nitrobenzofuran (B103471) systems remains a nascent field. Future work could explore several promising avenues:

Asymmetric Dearomatization: Research has demonstrated the successful organocatalytic asymmetric dearomative [4+2] annulation of 2-nitrobenzofurans, creating complex polycyclic structures with excellent stereocontrol. rsc.org This strategy could be adapted to this compound, using it as a dienophile in reactions with chiral dienes to construct fused-ring systems with multiple stereocenters.

Transition-Metal Catalyzed Cyclizations: The development of chiral transition-metal catalysts (e.g., based on palladium, rhodium, or copper) could enable the enantioselective synthesis of the benzofuran core itself from achiral precursors. nih.gov For instance, an asymmetric intramolecular cyclization of a suitably substituted phenol (B47542) precursor could be envisioned.

A comparison of potential catalytic systems for asymmetric synthesis is presented in Table 1.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalytic Approach Catalyst Type Potential Reaction Key Advantages
Organocatalysis Chiral Squaramides, Proline derivatives Asymmetric [4+2] Cycloaddition Metal-free, mild conditions, high enantioselectivity. rsc.org
Transition Metal Catalysis Chiral Pd, Rh, Cu complexes Enantioselective Intramolecular Cyclization High turnover numbers, broad substrate scope. nih.gov

Flow Chemistry and Continuous Processing for Scalability

For any practical application, the synthesis of this compound must be scalable, safe, and efficient. Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, particularly for energetic compounds like nitroaromatics.

Future research could focus on designing an integrated continuous-flow system for the synthesis of the target molecule. This process would offer:

Enhanced Safety: Nitration reactions are highly exothermic. Microreactors provide superior heat and mass transfer, minimizing the risk of thermal runaways.

Improved Yield and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and better regioselectivity.

Scalability: Scaling up production is achieved by running the process for longer durations or by using multiple reactors in parallel ("numbering-up"), avoiding the challenges of scaling up large batch reactors.

A potential multi-step flow synthesis could involve the continuous formation of a substituted phenol precursor, followed by an in-line cyclization to form the benzofuran ring, and a final nitration step in a dedicated microreactor.

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is dominated by the electrophilic nature of the aromatic system and the chemistry of the nitro and ester groups. However, modern synthetic methods open up new, currently underutilized, reactivity patterns.

Radical Chemistry and Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild pathway to generate radical intermediates. ethz.chnih.gov This technology is particularly well-suited for exploring new reactions with the nitrobenzofuran system.

Potential research directions include:

Radical-based C-H Functionalization: By leveraging a suitable photocatalyst, it may be possible to selectively activate C-H bonds on the benzofuran ring for the introduction of new substituents (e.g., alkyl, aryl, or trifluoromethyl groups), bypassing the need for pre-functionalized starting materials.

Nitro Group Modification: Photoredox catalysis can facilitate the reduction of nitroarenes. ethz.ch This could be employed to convert the nitro group of this compound into other functionalities under exceptionally mild conditions, offering an alternative to traditional catalytic hydrogenation.

Cycloaddition Reactions: The excited state of the nitrobenzofuran, generated via energy transfer from a photocatalyst, could participate in novel [2+2] or [3+2] cycloaddition reactions to build complex molecular architectures. nih.govsci-hub.se

Electrochemistry in Transformations of the Nitrobenzofuran System

Organic electrochemistry offers a reagent-free method for performing redox reactions, providing a sustainable and highly tunable synthetic tool. nih.gov The nitrobenzofuran system is an excellent candidate for electrochemical manipulation.

Unexplored avenues in this area include:

Selective Nitro Group Reduction: The electrochemical reduction of nitroarenes is well-documented and can be precisely controlled by adjusting the applied potential. This allows for the selective conversion of the nitro group to a nitroso, hydroxylamino, or amino group, providing access to a range of valuable derivatives. This method avoids the use of stoichiometric metal reductants or high-pressure hydrogenation.

Electrosynthesis of the Benzofuran Core: Electrochemical methods have been developed for the synthesis of dihydrobenzofurans through the oxidative coupling of phenols and alkenes. nih.gov Investigating the electrochemical synthesis of the fully aromatic benzofuran core of the target molecule could provide a novel and efficient route.

Electrochemical C-H Functionalization: Anodic oxidation can generate radical cations, which can then be trapped by nucleophiles to achieve C-H functionalization, representing a complementary approach to photoredox catalysis.

Table 2: Comparison of Modern Reactivity Modes

Reactivity Mode Activation Method Potential Transformation Key Advantages
Photoredox Catalysis Visible Light / Photocatalyst C-H Functionalization, Cycloadditions Mild conditions, high functional group tolerance, unique radical pathways. ethz.chnih.gov

Advanced Materials Science Applications Beyond Traditional Uses

While benzofuran derivatives are common in pharmaceuticals, the specific electronic characteristics of this compound suggest its potential as a building block for advanced materials. The presence of both a strong electron-withdrawing nitro group and a conjugated aromatic system could impart useful optoelectronic properties.

Future research could investigate its application in:

Organic Electronics: The electron-deficient nature of the molecule makes it a candidate for use as an n-type semiconductor in organic field-effect transistors (OFETs) or as an electron-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Non-Linear Optical (NLO) Materials: Molecules with significant charge polarization, often found in push-pull systems, can exhibit NLO properties. While the target molecule is primarily electron-withdrawing, it could be functionalized with electron-donating groups to create such a system, with potential applications in telecommunications and optical computing.

Chemosensors: The electron-deficient aromatic ring could interact with electron-rich analytes, leading to changes in its fluorescence or absorption spectra. This could be exploited for the development of selective chemosensors. For instance, the reduction of the nitro group to a fluorescent amino group upon interaction with a specific analyte could form the basis of a turn-on fluorescent sensor.

These potential applications remain speculative but are grounded in the known properties of similar electron-deficient aromatic compounds. A systematic investigation into the photophysical and electronic properties of this compound is a critical first step in exploring these exciting, unexplored avenues.

Optoelectronic Properties and Device Integration

The electronic structure of this compound suggests a strong potential for applications in optoelectronics. The benzofuran core is a well-known heterocyclic aromatic compound, and the presence of a nitro group (a strong electron-withdrawing group) is known to significantly influence the photophysical properties of aromatic systems.

Future research should focus on a thorough characterization of its linear and nonlinear optical properties. The presence of the nitro group can lead to significant solvatochromic shifts, meaning its absorption and fluorescence spectra could be highly sensitive to the polarity of its environment. This suggests potential applications in chemical sensing.

Investigations into its use in organic light-emitting diodes (OLEDs) or organic solar cells (OSCs) are warranted. Theoretical studies on similar nitro-substituted compounds have shown that the energy gaps and reorganization energies can be tuned, making them potentially suitable as electron-transporting or donor materials in such devices.

A key area of future work would be the synthesis of polymers or thin films incorporating the this compound moiety and evaluating their performance in prototype electronic devices.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry, which focuses on non-covalent interactions, offers another exciting frontier for this compound. The aromatic benzofuran ring can participate in π-π stacking interactions, a key driving force for self-assembly.

Unexplored avenues include the investigation of its ability to form ordered nanostructures, such as nanofibers or vesicles, through self-assembly in various solvents. The interplay between the polar nitro and carboxylate groups and the aromatic system could lead to complex and potentially useful hierarchical structures.

In the realm of host-guest chemistry, the electron-deficient nature of the nitro-aromatic system makes it a potential candidate for acting as a "host" for electron-rich "guest" molecules. Future studies could explore its ability to form stable host-guest complexes, which have applications in molecular recognition, sensing, and catalysis. The encapsulation of guest molecules could also modulate the photophysical properties of the host, leading to new types of fluorescent sensors.

Interdisciplinary Research with Non-Biological Fields

In analytical chemistry, derivatization is a key technique used to modify an analyte to make it more easily detectable. research-solution.com Reagents with benzofuran or benzofurazan (B1196253) structures have been developed for this purpose, often to introduce a fluorescent tag to a target molecule. researchgate.netnih.gov For instance, reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are widely used for the pre- and post-column derivatization of primary and secondary amines, enhancing their detection by HPLC. researchgate.netdergipark.org.trsigmaaldrich.com

While this compound itself is not a derivatization reagent, its structure represents a potential scaffold for the development of new reagents. The methyl ester can be hydrolyzed to a carboxylic acid, which could then be activated and coupled to other molecules. The nitro group could be reduced to an amine, providing another reactive handle. Future research could focus on modifying the core structure of this compound to create novel reagents for the sensitive detection of amino acids, fatty acids, or other important analytes in complex matrices. nih.govnih.gov

Nitroaromatic compounds are a significant class of environmental contaminants, often originating from industrial processes such as the manufacturing of explosives, pesticides, and dyes. nih.govnih.gov Their electron-withdrawing nitro groups make them resistant to oxidative degradation, leading to persistence in soil and groundwater. nih.gov

An unexplored avenue for this compound is in environmental chemistry. Its potential fluorescent properties, which may be sensitive to its local environment, could be harnessed to develop sensors for detecting other pollutants.

Furthermore, studying the biodegradation of this compound could provide valuable insights into the environmental fate of nitroaromatic compounds in general. Research could focus on identifying microbial strains or enzymatic pathways capable of degrading this molecule. nih.govresearchgate.net This knowledge could contribute to the development of bioremediation strategies for contaminated sites. cswab.org

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before they are synthesized. Methods like Density Functional Theory (DFT) are frequently used to study the electronic structure, spectroscopic properties, and reactivity of organic molecules.

For this compound, computational modeling represents a significant and largely unexplored avenue of research. DFT calculations could be used to:

Predict its absorption and emission spectra, providing guidance for experimental photophysical studies.

Calculate its molecular orbitals (HOMO and LUMO) to assess its potential as an electronic material.

Model its interaction with other molecules to predict its potential for host-guest chemistry and supramolecular assembly.

Investigate the mechanisms of potential chemical reactions, such as the reduction of the nitro group or hydrolysis of the ester, to guide synthetic modifications.

By combining computational predictions with experimental work, a deeper understanding of the structure-property relationships of this compound and its derivatives can be achieved, accelerating the discovery of new applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 7-nitrobenzofuran-4-carboxylate, and how can reaction conditions be controlled to minimize side products?

  • The compound can be synthesized via regioselective nitration of benzofuran precursors or through cyclization reactions. A validated approach involves the addition of silyl enol ethers to benzoquinone esters under controlled anhydrous conditions, using Lewis acids (e.g., BF₃·Et₂O) to direct regiochemistry . Key parameters include maintaining temperatures between 0–5°C during nitration and using polar aprotic solvents (e.g., DCM) to stabilize intermediates. Monitoring via TLC and HPLC ensures reaction progress and purity.

Q. What spectroscopic and chromatographic methods are recommended for structural characterization?

  • 1H/13C NMR is critical for confirming substitution patterns on the benzofuran core. For example, the nitro group at C7 deshields adjacent protons, observable as distinct splitting patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹). X-ray crystallography (using SHELX or WinGX ) provides unambiguous structural validation. Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .

Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity?

  • Standard assays include:

  • Enzyme inhibition studies : Dose-response curves against bacterial nitroreductases or cancer-related kinases (e.g., EGFR).
  • Antimicrobial testing : Broth microdilution assays (CLSI guidelines) to determine MIC values against Gram-positive/negative strains.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data caused by non-merohedral twinning?

  • Non-merohedral twinning complicates structure solution by introducing overlapping reflections. Use SHELXL (TWIN/BASF commands) to refine twin laws and scale datasets . PLATON (ADDSYM) detects missed symmetry, while Olex2 integrates WinGX tools for real-space validation . For severe cases, high-resolution synchrotron data (≤0.8 Å) improves electron density maps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.